molecular formula C15H13ClO2 B311070 2,5-Dimethylphenyl 3-chlorobenzoate

2,5-Dimethylphenyl 3-chlorobenzoate

Cat. No.: B311070
M. Wt: 260.71 g/mol
InChI Key: WPUQAZXPAJERKS-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl 3-chlorobenzoate is an aromatic ester compound characterized by a benzoate core substituted with a chlorine atom at the 3-position and a 2,5-dimethylphenyl ester group.

Properties

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

(2,5-dimethylphenyl) 3-chlorobenzoate

InChI

InChI=1S/C15H13ClO2/c1-10-6-7-11(2)14(8-10)18-15(17)12-4-3-5-13(16)9-12/h3-9H,1-2H3

InChI Key

WPUQAZXPAJERKS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

N-(2,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide

  • Structure : Features a carboxamide linkage and a hydroxynaphthalene core instead of a benzoate ester.
  • Activity : Exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC50 ~10 µM) .

Ethyl-3-Amino-2,5-Dichlorobenzoate

  • Structure: Contains an amino group at the 3-position and two chlorine atoms at the 2,5-positions on the benzoate core.
  • Properties: Higher lipophilicity due to additional chlorine substituents. The amino group introduces polarity, which may reduce membrane permeability compared to 2,5-dimethylphenyl 3-chlorobenzoate .

Substituent Position and Electronic Effects

Substituent Position

  • 2,5-Dimethylphenyl vs. 3,5-Dimethylphenyl Derivatives :
    • Evidence from N-(disubstituted-phenyl) carboxamides shows that both 2,5- and 3,5-dimethylphenyl substitutions yield strong PET inhibition (IC50 ~10 µM). However, steric hindrance in the 2,5-substituted compounds may alter binding kinetics .
  • Chlorine vs. Methyl Substituents :
    • Chlorine (electron-withdrawing) at the 3-position in this compound may enhance electrophilic reactivity compared to methyl (electron-donating) groups in analogous compounds.

Comparative Data Table

Compound Core Structure Functional Group Substituents Key Activity/Property Reference
This compound Benzoate Ester 3-Cl, 2,5-dimethylphenyl Hypothetical PET inhibition N/A
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Hydroxynaphthalene Carboxamide 2,5-dimethylphenyl PET inhibition (IC50 ~10 µM)
Ethyl-3-amino-2,5-dichlorobenzoate Benzoate Amino ester 3-NH2, 2,5-Cl High lipophilicity

Research Implications and Gaps

  • Structural Optimization : Replacing the ester group in this compound with a carboxamide could enhance PET-inhibiting activity, as seen in hydroxynaphthalene derivatives .
  • Synthetic Challenges : The ester group’s susceptibility to hydrolysis may limit its utility in aqueous environments, necessitating stabilization strategies.
  • Need for Direct Studies : Empirical data on the target compound’s biological activity and stability are critical to validate hypotheses derived from structural analogs.

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